

4-(Azetidin-3-yl)morpholine as a heterocyclic building block

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Compound of Interest

Compound Name: 4-(Azetidin-3-yl)morpholine

Cat. No.: B2981208

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An In-depth Technical Guide to **4-(Azetidin-3-yl)morpholine**: A Versatile Heterocyclic Building Block for Drug Discovery

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Abstract

This technical guide provides a comprehensive overview of **4-(Azetidin-3-yl)morpholine**, a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We delve into its fundamental physicochemical properties, provide detailed and validated synthetic protocols, explore its key chemical transformations, and discuss its strategic application in modern drug discovery. This document is designed to serve as a practical resource, blending established chemical principles with field-proven insights to empower scientists in their research endeavors.

Introduction: The Strategic Value of a Dual-Motif Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with improved pharmacological profiles is perpetual. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, and among these, small, strained rings have garnered significant attention. **4-(Azetidin-3-yl)morpholine** is a bifunctional building block that uniquely combines two highly sought-after motifs: a strained four-membered azetidine ring and a six-membered morpholine ring.

- The Azetidine Moiety: This sp^3 -rich, four-membered nitrogen heterocycle offers a rigid, three-dimensional exit vector, which is highly desirable for exploring chemical space during lead optimization.^{[1][2]} Its inherent ring strain (approx. 25.4 kcal/mol) makes it more stable and easier to handle than aziridines, yet reactive enough for controlled functionalization.^{[3][4]} Incorporating an azetidine ring can enhance metabolic stability, improve aqueous solubility, and confer favorable pharmacokinetic properties to a parent molecule.^[2]
- The Morpholine Moiety: The morpholine ring is a classic "pharmacophore of solubility."^[5] Its inclusion in a drug candidate frequently improves physicochemical properties, such as water solubility and pKa, leading to better absorption and distribution profiles.^[5]

The combination of these two motifs in a single, readily available building block provides a powerful tool for rapidly generating diverse chemical libraries with a high degree of drug-like character. The secondary amine of the azetidine ring serves as a versatile synthetic handle for a wide array of chemical transformations.

Physicochemical and Safety Profile

Understanding the core properties and handling requirements of a building block is paramount for its effective and safe use in the laboratory. **4-(Azetidin-3-yl)morpholine** is most commonly supplied and handled as its hydrochloride salt to improve shelf-life and handling characteristics.

Key Properties

Property	4-(Azetidin-3-yl)morpholine (Free Base)	4-(Azetidin-3-yl)morpholine hydrochloride
IUPAC Name	4-(azetidin-3-yl)morpholine[6]	4-(3-azetidiny)morpholine hydrochloride[7]
Synonyms	4-(3-Azetidiny)morpholine	4-(Azetidin-3-yl)morpholine HCl
CAS Number	302355-79-9[6]	223381-71-3[7][8]
Molecular Formula	C ₇ H ₁₄ N ₂ O[6]	C ₇ H ₁₅ ClN ₂ O[9]
Molecular Weight	142.20 g/mol [6]	178.66 g/mol [7][9]
Physical Form	Not specified (typically an oil)	Solid, white crystalline powder[7][9][10]
SMILES	C1COCCN1C2CNC2[6]	C1(N2CCOCC2)CNC1.Cl
InChI Key	GLHXYSFEVOAOSL-UHFFFAOYSA-N[6]	AEGZLYNAJWQQTO-UHFFFAOYSA-N[7][9]

Safety and Handling

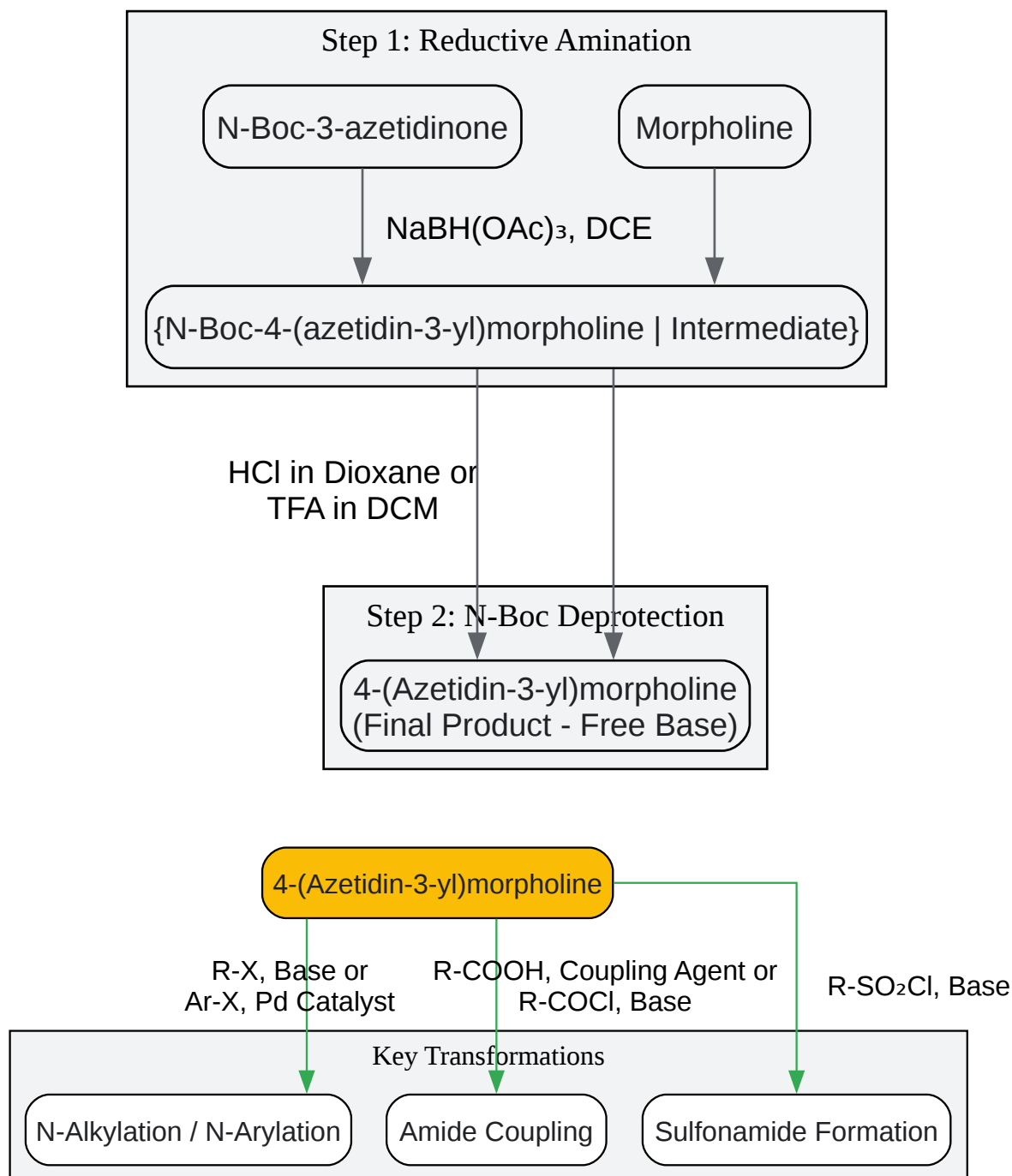
The hydrochloride salt is the preferred form for storage due to its stability.

- Storage: Store in an inert atmosphere at room temperature.[7]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
- Signal Word: Warning.[7]

Synthesis of the Core Scaffold

The most reliable and scalable synthesis of **4-(Azetidin-3-yl)morpholine** involves a two-step sequence starting from a commercially available, N-protected azetidinone. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

Synthetic Workflow Diagram



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